molecular formula C14H11N3 B2883002 3-(Isoindolin-2-yl)picolinonitrile CAS No. 1520547-89-0

3-(Isoindolin-2-yl)picolinonitrile

Cat. No. B2883002
CAS RN: 1520547-89-0
M. Wt: 221.263
InChI Key: VHBBHMXXNXPRPY-UHFFFAOYSA-N
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Description

Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry . Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . In addition, they have shown potential capacity in the treatment of Alzheimer’s disease .


Synthesis Analysis

Isoindolines can be synthesized using simple heating and relatively quick solventless reactions . A green synthesis technique for isoindolines/dioxoisoindolines has been developed . These compounds are derived from analogs of important biogenic amines . A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines .


Molecular Structure Analysis

Isoindolines are heterocyclic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 .


Chemical Reactions Analysis

Isoindolines can undergo various chemical reactions. For instance, they can react with phthalic anhydride in acetic acid to form 2-(5-(4-(1,3-dioxoisoindolin-2-yl)phenyl)thiazol-2-yl)-2,3-dihydro-phthalazine-1,4-dione .

Scientific Research Applications

Stereoselective Synthesis and Green Chemistry Approaches

Research has demonstrated the efficient and stereoselective construction of compounds with adjacent quaternary stereocenters, leveraging reactions such as trapping of oxonium ylide with isatins. These reactions proceed well in environmentally friendly conditions, such as supercritical CO2, highlighting the potential of green chemistry approaches in the synthesis of polyfunctional molecules (Guo et al., 2007).

Liquid-Phase Extraction and Heavy Metal Ion Sequestration

Isoindoline and phthalonitrile substituted compounds, including those related to 3-(Isoindolin-2-yl)picolinonitrile, have been studied for their liquid-phase extraction performance towards divalent heavy metal cations and other toxic ions. These studies indicate the significant potential of such compounds in environmental remediation and the selective sequestration of toxic ions (Güngör, 2020).

Enantioselective and Catalytic Applications

The enantioselective trapping of oxonium ylides by 3-hydroxyisoindolinones, facilitated by Rh(II)/chiral phosphoric acid co-catalysis, represents a notable advancement in the synthesis of isoindolinone derivatives with high yields and excellent enantioselectivities. This method underscores the role of catalytic systems in achieving precise stereoselectivity and efficiency in organic synthesis (Kang et al., 2018).

Metal Complexation and Coordination Chemistry

Sterically crowded isoindoline ligands exhibit diverse coordination chemistry with metals such as Cd(II), Zn(II), and Pd(II). The distinct coordination modes of these ligands, dependent on the metal ion, have implications for the design of metal-organic frameworks (MOFs) and catalytic sites, offering insights into the interplay between ligand structure and metal coordination (Dietrich et al., 2005).

Sustainable Synthesis and Catalyst-Free Conditions

The synthesis of isoindolin-1-one derivatives under catalyst-free conditions in water represents a sustainable and environmentally friendly approach to the construction of complex molecules. This methodology is advantageous for its simplicity, efficiency, and minimal environmental impact, highlighting the ongoing shift towards greener synthetic methods (Chen et al., 2014).

Future Directions

Isoindolines are of great interest in the context of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis techniques, exploring their potential applications in medicine, and studying their interactions with various biological targets .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 3-(Isoindolin-2-yl)picolinonitrile has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-8-13-14(6-3-7-16-13)17-9-11-4-1-2-5-12(11)10-17/h1-7H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBBHMXXNXPRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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